molecular formula C13H11N3O3S2 B5763613 N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B5763613
M. Wt: 321.4 g/mol
InChI Key: CKHRNVGZTFVCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the benzothiadiazole ring, along with a sulfonamide functional group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the condensation of 4-methoxyaniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzothiadiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonamide
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is unique due to the presence of the benzothiadiazole ring, which imparts distinct electronic and steric properties compared to benzimidazole, indole, and imidazole derivatives. This uniqueness can result in different biological activities and applications, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-19-10-4-2-9(3-5-10)16-21(17,18)11-6-7-12-13(8-11)15-20-14-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHRNVGZTFVCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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